molecular formula C11H12FNO4 B3051838 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid CAS No. 36369-37-6

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid

Cat. No.: B3051838
CAS No.: 36369-37-6
M. Wt: 241.22 g/mol
InChI Key: FXFJJOJQOPXMPP-SECBINFHSA-N
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Description

(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-fluoropropanoic acid is a fluorinated amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a fluorine atom at the β-carbon (C3 position). Its molecular formula is C₁₁H₁₁FNO₄ (molecular weight: 240.21 g/mol). This compound is structurally analogous to proteogenic amino acids but modified for applications in peptide synthesis and medicinal chemistry, where fluorine substitution is often leveraged to improve metabolic stability or modulate bioactivity .

Properties

IUPAC Name

(2S)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFJJOJQOPXMPP-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509765
Record name N-[(Benzyloxy)carbonyl]-3-fluoro-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36369-37-6
Record name N-[(Benzyloxy)carbonyl]-3-fluoro-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The fluorine atom is introduced via nucleophilic substitution reactions. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the propanoic acid backbone: The final step involves the formation of the propanoic acid backbone through standard organic synthesis techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce free amino acids.

Scientific Research Applications

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions to release the active amino acid, which can then interact with enzymes or receptors. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s free carboxylic acid group distinguishes it from ester derivatives (e.g., methyl esters in and ), which are often intermediates in synthesis .
  • Fluorine at C3 enhances acidity (pKa ~2.5–3.0 for analogous β-fluoro acids) compared to non-fluorinated analogues (e.g., cyclohexyl-substituted compound in ) .
  • Bulkier substituents (e.g., bromophenyl in ) reduce solubility but improve crystallinity, as evidenced by X-ray data (density = 1.435 g/cm³, monoclinic P2(1) space group) .

Physicochemical Properties

Property Target Compound Methyl Ester () Bromophenyl Derivative ()
Solubility Moderate in polar solvents High in organic solvents (ester) Low (crystalline, hydrophobic substituents)
Density (g/cm³) Not reported Not reported 1.435
Crystal System Not reported Not reported Monoclinic, P2(1)
Melting Point Not reported Not reported Data unavailable

Fluorine’s Impact :

  • The β-fluorine increases electronegativity, polarizing the C-F bond and enhancing hydrogen-bonding capacity. This may influence interactions in biological systems or crystallization behavior .

Biological Activity

Overview

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid, often abbreviated as Cbz-3-F-Ala-OH, is a synthetic amino acid derivative notable for its unique structural features, including a benzyloxycarbonyl (Cbz) protecting group and a fluorine atom. These characteristics contribute to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula: C11H12FNO4
  • Molecular Weight: 241.22 g/mol
  • CAS Number: 36369-37-6
  • PubChem ID: 12783165

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid that can then participate in enzyme-substrate interactions. The presence of the fluorine atom enhances the compound's stability and bioavailability, potentially influencing its metabolic pathways.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is crucial in drug design. For example, it may serve as a scaffold for developing inhibitors targeting proteases or other enzymes involved in disease processes.
  • Protein Modification : Due to its structure, this compound can be utilized in studies involving protein modifications and the synthesis of peptide libraries.
  • Research Tool : It is employed as a building block in the synthesis of more complex molecules, aiding researchers in exploring biochemical pathways and interactions.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with serine proteases. Results indicated that the compound could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Synthesis of Peptide Derivatives

Research demonstrated the utility of this compound in synthesizing peptide derivatives with enhanced biological activity. The introduction of the fluorine atom was found to improve binding affinity to target proteins.

Comparison with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
(2S)-2-{[(tert-Butyloxy)carbonyl]amino}-3-fluoropropanoic acidStructuretert-butyloxycarbonyl groupSimilar enzyme inhibition potential
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoic acidStructureChlorine instead of fluorineDifferent binding properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid
Reactant of Route 2
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(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid

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